Tetrabromobisphenol A diallyl ether

Description

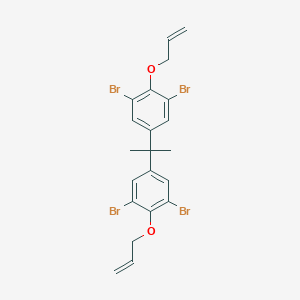

Tetrabromobisphenol A diallyl ether (TBBPA DAE) is a brominated flame retardant (BFR) used extensively in industrial applications to reduce flammability in materials such as plastics, textiles, and electronics. Structurally, it is a derivative of tetrabromobisphenol A (TBBPA), modified with two allyl ether groups. TBBPA DAE has garnered attention as an emerging environmental contaminant due to its neurotoxic properties and persistence in ecosystems .

Recent studies identified TBBPA DAE in sediment samples near a BFR manufacturing plant in South China using bioassay-directed fractionation and HPLC-APCI-MS/MS.

Propriétés

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXTUWQHMIFLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029327 | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25327-89-3, 37769-31-6 | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromobisphenol A diallyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabromobisphenol A diallyl ether is synthesized through the etherification reaction of tetrabromobisphenol A sodium salt with allyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale etherification processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabromobisphenol A diallyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield less brominated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various brominated derivatives and substituted compounds, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Industrial Applications

TBBPA DAE is primarily used as a flame retardant in various polymeric materials. Its applications include:

- Epoxy Resins : TBBPA DAE is incorporated into rigid epoxy-laminated printed circuit boards, which are critical components in electronics and electrical appliances.

- Polycarbonate Resins : Used in manufacturing communication equipment, transportation devices, and lighting fixtures.

- Acrylonitrile-Butadiene-Styrene (ABS) Resins : Commonly found in automotive parts and household appliances.

- Expanded Polystyrene Foams : Utilized in insulation materials and packaging.

- Adhesives and Coatings : Enhances fire resistance in various construction materials.

Environmental and Health Impacts

Recent studies have raised concerns regarding the potential toxicity of TBBPA DAE. Research indicates that it may pose risks to human health and the environment:

- Neurotoxicity : TBBPA DAE has been identified as a neurotoxic agent in environmental samples, particularly from sediment near brominated flame retardant manufacturing facilities. The compound was found to affect the viability of primary cultured cerebellar granule neurons, indicating potential neurotoxic effects at environmentally relevant concentrations .

- Liver Toxicity : Studies have shown that exposure to TBBPA and its derivatives can lead to liver dysfunction, with alterations in lipid metabolism observed in animal models .

- Persistence and Bioaccumulation : TBBPA DAE has been classified as persistent in the environment, with potential for bioaccumulation. It can degrade under anaerobic conditions to form bisphenol A, which is known for its endocrine-disrupting properties .

Case Study 1: Environmental Monitoring

A study conducted near a brominated flame retardant manufacturing plant revealed high levels of TBBPA DAE in river sediment (10,183 ng/g dry weight) and water samples (up to 49 ng/L). The research utilized advanced techniques such as liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) to quantify the compound's presence and assess its neurotoxic effects on aquatic organisms .

Case Study 2: Health Risk Assessment

A health risk assessment performed by the Canadian government identified TBBPA DAE as a priority substance due to its persistence and inherent toxicity. The assessment concluded that while there is a low risk of harm to organisms from TBBPA and its derivatives, continuous monitoring is essential due to their widespread use in consumer products .

Mécanisme D'action

The mechanism of action of tetrabromobisphenol A diallyl ether involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to and interfere with thyroid hormone receptors, mimicking the thyroid hormone thyroxin.

Pathways Involved: The compound undergoes biotransformation in the liver, mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

| Compound | Structural Features | Key Modifications |

|---|---|---|

| TBBPA DAE | TBBPA core + two allyl ether groups | Allyl ether substituents |

| TBBPA allyl ether | TBBPA core + single allyl ether group | Single allyl substitution |

| TBBPA 2,3-dibromopropyl ether | TBBPA core + dibromopropyl ether group | Brominated alkyl chain substitution |

Environmental Occurrence

Toxicological Profiles

TBBPA DAE is the only derivative in this group with confirmed neurotoxic effects in environmental samples. Its mechanism may involve interference with neuronal ion channels or oxidative stress pathways, though further studies are needed .

Activité Biologique

Tetrabromobisphenol A diallyl ether (TBBPA DAE) is a brominated flame retardant that has garnered attention due to its potential biological activity and associated health risks. This article provides a comprehensive overview of the biological effects of TBBPA DAE, including its toxicity, neurotoxic potential, and environmental implications.

TBBPA DAE is a derivative of tetrabromobisphenol A (TBBPA), widely used in various consumer products to enhance fire resistance. Its chemical structure allows it to be lipophilic, leading to significant bioavailability and potential accumulation in biological systems. The compound's high production volume raises concerns about its environmental persistence and toxicity.

Neurotoxicity

Recent studies have highlighted TBBPA DAE as a neurotoxicant. Research conducted on sediment samples from contaminated environments identified TBBPA DAE as the primary toxic agent affecting cerebellar granule neurons (CGNs). This study utilized bioassay-directed fractionation to confirm the neurotoxic effects, demonstrating that exposure to TBBPA DAE could lead to neuronal cell death and impairment of neuronal function .

Endocrine Disruption

TBBPA DAE has been implicated in endocrine disruption, affecting hormonal balance and reproductive health. In vivo studies have shown that exposure to TBBPA can alter lipid metabolism and immune responses in mammals, indicating potential impacts on endocrine function .

Environmental Impact

TBBPA DAE's environmental persistence has been documented, with findings suggesting its presence in remote areas, indicating long-range transport capabilities. It has been detected in various environmental matrices, raising concerns about its bioaccumulation potential and ecological toxicity .

Case Studies

-

Neurotoxicity Assessment :

- Study : Analysis of sediment samples near a BFR manufacturing plant revealed TBBPA DAE as a significant neurotoxicant.

- Method : Utilized LC-APCI-MS/MS for quantification and bioassays for toxicity evaluation.

- Findings : Confirmed that TBBPA DAE exposure leads to reduced viability in CGNs, suggesting direct neurotoxic effects .

- Liver Toxicity :

Tables of Biological Activity

Q & A

Q. What analytical methods are recommended for detecting TBBPA DAE in environmental samples?

TBBPA DAE is best detected using high-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (HPLC-APCI-MS/MS) . This method provides high sensitivity and specificity for identifying trace levels in complex matrices like sediments and biota. Bioassay-directed fractionation is critical for isolating bioactive fractions, where neurotoxicity assays (e.g., cerebellar granule neuron viability tests) guide the identification process .

Q. What are the primary environmental sources and distribution patterns of TBBPA DAE?

TBBPA DAE is released from brominated flame retardant (BFR) manufacturing plants , with concentrations reaching up to 10,183 ng/g dw in nearby sediments and 49 ng/L in water . Spatial distribution studies using LC-MS/MS reveal elevated levels downstream of production facilities, confirming industrial discharge as a key source .

Q. What mechanisms underlie TBBPA DAE’s neurotoxic effects?

The 1-propenyl group in TBBPA DAE’s structure is implicated in neurotoxicity. In vitro models, such as primary cultured cerebellar granule neurons (CGNs), show reduced cell viability and altered calcium signaling upon exposure. Oxidative stress and mitochondrial dysfunction are proposed mechanisms, validated via dose-response assays and comparative studies with structurally similar compounds .

Advanced Research Questions

Q. How can researchers identify unknown TBBPA derivatives or transformation products in environmental matrices?

Untargeted screening using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) is effective for identifying novel derivatives. For example, TBBPA allyl ether (TBBPA AE) and TBBPA 2,3-dibromopropyl ether (TBBPA DBPE) were detected in mollusks and soils near manufacturing sites using this approach. Complementary laboratory transformation experiments under redox conditions help confirm degradation pathways .

Q. How should contradictions in environmental persistence data for TBBPA DAE be resolved?

Contradictions arise from varying degradation rates across matrices (e.g., water vs. sediment). Methodologies include:

Q. What experimental designs evaluate TBBPA DAE’s bioaccumulation potential in aquatic ecosystems?

- In vitro assays : Use fish liver subcellular fractions (e.g., microsomes) to measure metabolic rates and biotransformation products .

- Field studies : Monitor seasonal variations in water, sediment, and biota (e.g., Lake Chaohu, China) to correlate TBBPA DAE levels with trophic transfer and lipid content .

- Stable isotope tracing : Quantify biomagnification factors in food chains using N-labeled compounds .

Q. What in vitro models are optimal for neurotoxicity screening of TBBPA DAE?

- Primary cerebellar granule neurons (CGNs) : Measure viability via MTT assays and apoptosis markers (e.g., caspase-3 activation).

- Human neuroblastoma cell lines (e.g., SH-SY5Y) : Assess oxidative stress using ROS detection kits and glutathione depletion assays.

- 3D neurospheroid models : Evaluate developmental neurotoxicity through neurite outgrowth inhibition .

Q. How can TBBPA DAE be quantified in sediments with co-occurring contaminants?

An effect-directed analysis (EDA) framework integrates:

Fractionation : Sequential silica gel chromatography to isolate bioactive fractions.

Biotesting : Neurotoxicity assays to prioritize toxic fractions.

Chemical analysis : HPLC-APCI-MS/MS for quantification, validated via synthesized standards.

This approach was successfully applied to identify TBBPA DAE in Yangtze River estuary sediments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.